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Compound of Interest

Compound Name:
2-Chloro-4-(4-

fluorophenyl)quinazoline

CAS No.: 113241-54-6

Cat. No.: B058523

Get Quote

A Lynchpin Scaffold for Targeted Kinase & Tubulin
Inhibitor Discovery[1]
Executive Summary: The Scaffold Advantage
2-Chloro-4-(4-fluorophenyl)quinazoline (CAS: Derivative of 113242-33-4 family) represents

a privileged structural motif. It acts as a bifurcation point in drug synthesis, allowing researchers

to lock in a hydrophobic pharmacophore (the 4-fluorophenyl group) while retaining a reactive

electrophilic handle (the 2-chloro group) for late-stage diversification.

Core Utility: Precursor for 4-aryl-2-aminoquinazolines.

Primary Biological Targets of Derivatives: Tubulin (Colchicine site), VEGFR-2, and EGFR.

Key Chemical Property: Exploits the differential electrophilicity of the C4 and C2 positions on

the quinazoline ring.
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Chemical Mechanism: Regioselectivity &
Synthesis[2][3][4]
The synthesis and utility of this compound rely on the Regioselective Reactivity Principle. In

2,4-dichloroquinazoline, the C4 position is significantly more electrophilic than the C2 position

due to the additive electron-withdrawing effects of the adjacent nitrogen atoms and the lack of

electron donation from a resonance-capable substituent.

The Synthesis Pathway (Suzuki-Miyaura Coupling)
To generate 2-Chloro-4-(4-fluorophenyl)quinazoline, a Suzuki-Miyaura cross-coupling is

performed on 2,4-dichloroquinazoline.

Reagents: 2,4-Dichloroquinazoline + 4-Fluorophenylboronic acid (1.0 equiv).

Catalyst: Pd(PPh3)4 or Pd(OAc)2/PPh3.

Base: Na2CO3 (aqueous).

Solvent: DME/Water or Toluene/Ethanol/Water.

Mechanism: The Pd(0) oxidative addition occurs preferentially at the C4-Cl bond.

Transmetallation with the boronic acid and reductive elimination yields the C4-arylated

product, leaving the C2-Cl intact.

Visualization: The Synthetic Logic
The following diagram illustrates the regioselective pathway that creates the scaffold and its

subsequent transformation into bioactive drugs.
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Figure 1: Regioselective synthesis workflow. The C4-chlorine is displaced first by the boronic

acid, preserving the C2-chlorine for subsequent amination.

Mechanism of Action (Biological)
While 2-Chloro-4-(4-fluorophenyl)quinazoline is an intermediate, the 4-(4-

fluorophenyl)quinazoline pharmacophore it generates is the bioactive engine for two distinct

therapeutic mechanisms.

Mechanism A: Tubulin Polymerization Inhibition
Derivatives where the C2-chlorine is replaced by a solubilizing amine (e.g., piperazine,

morpholine) often function as Microtubule Destabilizing Agents.

Binding Site: Colchicine Binding Site on

-tubulin.

Molecular Interaction:

The 4-(4-fluorophenyl) moiety occupies a hydrophobic pocket within the colchicine site.

The Fluorine atom provides metabolic stability and enhances lipophilic interactions with

residues like Val181 and Cys241.

Effect: Prevents the polymerization of tubulin dimers into microtubules, leading to G2/M

cell cycle arrest and apoptosis.

Mechanism B: Kinase Inhibition (VEGFR/EGFR)
This scaffold is also a bioisostere for the 4-anilinoquinazoline class (e.g., Gefitinib), but with a

C-C bond instead of a C-N bond at position 4.

Target: ATP-binding pocket of Receptor Tyrosine Kinases (RTKs).

Mode of Binding:

The Quinazoline N1 acts as a Hydrogen Bond Acceptor for the hinge region (e.g., Cys919

in VEGFR-2).
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The 4-phenyl group extends into the hydrophobic back pocket (Gatekeeper region).

Effect: Competitively inhibits ATP binding, blocking autophosphorylation and downstream

signaling (RAS/RAF/MEK/ERK).

Visualization: Signaling Cascade Inhibition
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Figure 2: Dual mechanism potential. The scaffold can be optimized to target either Tubulin

dynamics or Kinase signaling depending on the C2-substituent.

Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-(4-
fluorophenyl)quinazoline
This protocol ensures exclusive C4-arylation without affecting the C2-chlorine.

Materials:

2,4-Dichloroquinazoline (1.0 eq, 5 mmol)

4-Fluorophenylboronic acid (1.1 eq, 5.5 mmol)

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

Sodium Carbonate (2M aqueous solution, 2.0 eq)

1,2-Dimethoxyethane (DME) (degassed)

Procedure:

Setup: In a flame-dried Schlenk flask under Argon, dissolve 2,4-dichloroquinazoline (995 mg)

in DME (20 mL).

Catalyst Addition: Add Pd(PPh3)4 (289 mg). Stir for 5 mins to ensure dispersion.

Coupling: Add 4-fluorophenylboronic acid and the Na2CO3 solution.

Reaction: Heat to 80°C for 4–6 hours. Critical: Monitor by TLC (Hexane/EtOAc 4:1). Stop

immediately when the starting material disappears to prevent bis-coupling.

Workup: Cool to RT. Dilute with water (50 mL) and extract with Dichloromethane (3 x 30 mL).

Purification: Dry organic layer over MgSO4. Concentrate. Purify via flash column

chromatography (Silica gel, 0-10% EtOAc in Hexanes).
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Yield: Expect 75–85% of a white/off-white solid.

Protocol 2: Derivatization (S_NAr at C2)
To generate the bioactive library.

Procedure:

Dissolve 2-Chloro-4-(4-fluorophenyl)quinazoline (1.0 eq) in anhydrous Isopropanol or

DMF.

Add the desired amine (e.g., N-methylpiperazine) (1.5 eq) and DIPEA (2.0 eq).

Heat to reflux (Isopropanol) or 100°C (DMF) for 12 hours. The C2-chlorine is less reactive

and requires forcing conditions compared to C4.

Precipitate with water or extract to obtain the final drug candidate.

Data Summary: Structure-Activity Relationship
(SAR)
The following table summarizes how modifications to this scaffold affect biological activity,

based on literature for 4-phenylquinazolines.
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Region Modification Effect on Activity

C4-Aryl 4-Fluorophenyl (Core)

Optimal. Fluorine improves

metabolic stability and

hydrophobic fit.

4-Methoxyphenyl

Increases electron density;

often shifts selectivity to

Kinases over Tubulin.

Unsubstituted Phenyl
Reduced potency due to faster

metabolic clearance.

C2-Linker Chlorine (Intermediate)
Toxic/Reactive. Must be

displaced.

Cyclic Amines (Piperazine)
Improves solubility and

pharmacokinetic profile.

Anilines

Shifts activity toward

EGFR/VEGFR inhibition (H-

bond donor).

C6/C7 H (Unsubstituted) Baseline activity.

OMe (Dimethoxy)

Significantly enhances Tubulin

binding affinity (mimics

Colchicine).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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